molecular formula C9H12O3S B14702185 Methanol, (methylthio)-, benzoate CAS No. 19207-88-6

Methanol, (methylthio)-, benzoate

Cat. No.: B14702185
CAS No.: 19207-88-6
M. Wt: 200.26 g/mol
InChI Key: KHURJRQYELJDNW-UHFFFAOYSA-N
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Description

Methanol, (methylthio)-, benzoate is an organic compound characterized by the presence of a methanol group, a methylthio group, and a benzoate group. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol, (methylthio)-, benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts enhance the efficiency of the esterification process and allow for the recovery and reuse of the catalyst, reducing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methanol, (methylthio)-, benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Methanol, (methylthio)-, benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methanol, (methylthio)-, benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: Methanol, (methylthio)-, benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired .

Properties

CAS No.

19207-88-6

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

benzoic acid;methylsulfanylmethanol

InChI

InChI=1S/C7H6O2.C2H6OS/c8-7(9)6-4-2-1-3-5-6;1-4-2-3/h1-5H,(H,8,9);3H,2H2,1H3

InChI Key

KHURJRQYELJDNW-UHFFFAOYSA-N

Canonical SMILES

CSCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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